N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(18-3-1-4-19(14-18)26-12-2-8-25-26)24-15-16-5-11-23-20(13-16)17-6-9-22-10-7-17/h1-14H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXRKUJLCIRRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a suitable catalyst.
Attachment of the pyrazole ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Formation of the benzamide structure: This step involves the reaction of the pyrazole derivative with a benzoyl chloride in the presence of a base to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves several steps:
- Formation of the Bipyridine Moiety: This is achieved through the coupling of two pyridine rings using suitable catalysts.
- Attachment of the Pyrazole Ring: Introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
- Formation of the Benzamide Structure: This is accomplished by reacting the pyrazole derivative with benzoyl chloride in the presence of a base.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
This compound has been shown to exhibit various biological activities due to its structural components:
- Bipyridine Moiety: Capable of chelating metal ions, influencing numerous biochemical pathways.
- Pyrazole Ring: Interacts with enzymes or receptors, modulating their activity.
- Benzamide Structure: Enhances binding affinity and specificity towards biological targets.
Pharmacological Applications
Research indicates that this compound may have applications in treating diseases due to its potential anti-cancer and anti-parasitic activities. Preliminary studies suggest efficacy against certain cancer cell lines and parasites .
Coordination Chemistry
The bipyridine component allows for effective metal ion coordination, making this compound relevant in coordination chemistry. It can be used as a ligand in various metal complexes, which are important for catalysis and material science applications. The ability to form stable complexes with transition metals can lead to innovations in catalysis and sensor technology .
Material Science Applications
Due to its unique structural properties, this compound can also be explored in material science. Its ability to form coordination compounds may lead to the development of new materials with tailored electronic or optical properties .
Antileishmanial Activity
A series of studies have focused on related pyrazole derivatives for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. These studies demonstrate that modifications in structure can significantly affect biological activity, providing insights into how this compound might be optimized for therapeutic use .
Cytotoxicity Evaluations
In vitro evaluations have been conducted to assess the cytotoxicity of compounds similar to this compound against mammalian cells. Such studies are crucial for understanding the safety profile of potential therapeutic agents .
Tables
| Property | Description |
|---|---|
| Chemical Structure | Bipyridine + Pyrazole + Benzamide |
| Synthesis Method | Multi-step synthesis involving coupling reactions |
| Biological Activities | Anti-cancer, Anti-parasitic |
| Coordination Chemistry | Effective metal ion chelator |
| Material Science Potential | Development of new materials |
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzamide structure can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with derivatives like N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (referred to as Compound A in and ). Key differences and implications are outlined below:
Core Structural Differences
- Benzamide vs.
- Pyrazole vs. Imidazole: Pyrazole (adjacent nitrogens) is less basic than imidazole (non-adjacent nitrogens), affecting solubility and interaction with biological targets. Imidazole’s higher basicity may enhance metal coordination, relevant in catalysis or metallodrug design .
Characterization
Both compounds require advanced analytical techniques:
- NMR (¹H/¹³C) : Confirms regiochemistry of pyrazole/imidazole and bipyridine connectivity.
- Mass Spectrometry (TLC-MS/GC-MS) : Validates molecular weight and purity.
- HPLC : Assesses purity (>98% for Compound A) .
Physicochemical and Pharmacological Properties
Key Comparisons
- Fluorescence : Compound A’s imidazole-bipyridine system exhibits strong fluorescence, useful in biosensing. The target compound’s pyrazole may redshift emission due to altered conjugation .
- Bioactivity : Imidazole derivatives often show antimicrobial activity, whereas pyrazole-containing compounds are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways).
Data Tables
Table 1: Substituent Impact on Properties
| Substituent | Electronic Effect | Hydrogen Bonding | Metal Coordination |
|---|---|---|---|
| Pyrazole (Target) | Electron-withdrawing | Donor/Acceptor | Moderate (N lone pairs) |
| Imidazole (Compound A) | Electron-donating | Strong donor | High (N and π-system) |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
1. Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the bipyridine moiety: Achieved through the coupling of two pyridine rings using suitable catalysts.
- Attachment of the pyrazole ring: Introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
- Formation of the benzamide structure: This is accomplished by reacting the pyrazole derivative with benzoyl chloride in the presence of a base.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is attributed to its structural components:
- Bipyridine moiety: This part can chelate metal ions, influencing various biochemical pathways.
- Pyrazole ring: It interacts with enzymes or receptors, modulating their activity.
- Benzamide structure: Enhances binding affinity and specificity towards biological targets .
2.2 Pharmacological Potential
Research indicates that this compound may exhibit significant activity against various cancer cell lines. For instance:
These values suggest that this compound could serve as a potential anti-cancer agent.
2.3 Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in cancer therapy. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models .
3. Research Findings
Numerous studies have reported on the biological activities of pyrazole-based compounds:
- A study by Bouabdallah et al. demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
4.
This compound shows considerable promise as a bioactive compound with potential applications in cancer therapy and other therapeutic areas. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological properties for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
